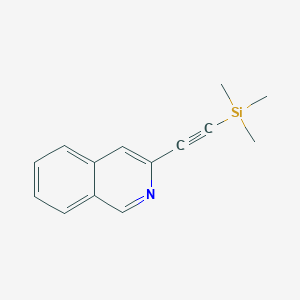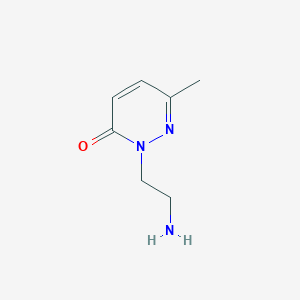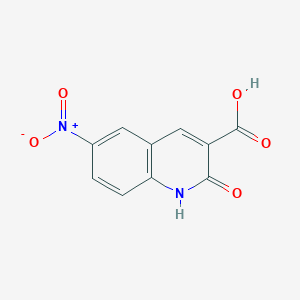![molecular formula C9H7NO2S B1355196 6-甲基噻吩并[3,2-b]吡啶-6-羧酸甲酯 CAS No. 212571-01-2](/img/structure/B1355196.png)
6-甲基噻吩并[3,2-b]吡啶-6-羧酸甲酯
描述
Methyl thieno[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
科学研究应用
Methyl thieno[3,2-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors
作用机制
Target of Action
Methyl thieno[3,2-b]pyridine-6-carboxylate is a derivative of thienopyrimidine . Thienopyrimidine derivatives have been shown to have various biological activities, primarily acting as inhibitors of tyrosine kinase receptors . These receptors play a crucial role in the growth and progression of various human cancers .
Mode of Action
The mode of action of Methyl thieno[3,2-b]pyridine-6-carboxylate involves its interaction with its primary targets, the tyrosine kinase receptors. The compound inhibits these receptors, thereby disrupting their normal function . This inhibition can lead to a decrease in cell proliferation and differentiation of cancer cells .
Biochemical Pathways
The inhibition of tyrosine kinase receptors by Methyl thieno[3,2-b]pyridine-6-carboxylate affects several biochemical pathways. These pathways are critical for cellular communication, and their disruption can lead to a variety of cellular communication problems . The inhibition of these pathways can lead to a decrease in cell proliferation and differentiation, which are key processes in the progression of cancer .
Result of Action
The result of the action of Methyl thieno[3,2-b]pyridine-6-carboxylate is a decrease in the proliferation and differentiation of cancer cells . This is achieved through the inhibition of tyrosine kinase receptors, which disrupts several key biochemical pathways .
生化分析
Biochemical Properties
Methyl thieno[3,2-b]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit Pim-1 kinase, an enzyme involved in cell survival and proliferation . This inhibition can lead to the modulation of downstream signaling pathways, affecting cellular processes such as apoptosis and cell cycle progression.
Cellular Effects
The effects of Methyl thieno[3,2-b]pyridine-6-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Pim-1 kinase can lead to the induction of apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, it can affect the expression of genes involved in inflammation, reducing inflammatory responses in affected cells.
Molecular Mechanism
At the molecular level, Methyl thieno[3,2-b]pyridine-6-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of Pim-1 kinase involves binding to the enzyme’s active site, preventing its interaction with substrates . This inhibition can lead to changes in gene expression, affecting cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl thieno[3,2-b]pyridine-6-carboxylate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation can lead to the formation of inactive metabolites, reducing its efficacy in long-term applications.
Dosage Effects in Animal Models
The effects of Methyl thieno[3,2-b]pyridine-6-carboxylate vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
Methyl thieno[3,2-b]pyridine-6-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have distinct biological activities or toxicities.
Transport and Distribution
The transport and distribution of Methyl thieno[3,2-b]pyridine-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its biological activity . For example, its binding to plasma proteins can enhance its distribution to target tissues, increasing its therapeutic efficacy.
Subcellular Localization
Methyl thieno[3,2-b]pyridine-6-carboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct it to specific compartments or organelles, such as the nucleus or mitochondria . This localization can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl thieno[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl thioglycolate with a suitable pyridine derivative under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) and requires heating to around 100°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow synthesis techniques and the use of industrial reactors to maintain consistent reaction conditions .
化学反应分析
Types of Reactions
Methyl thieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
相似化合物的比较
Similar Compounds
- Methyl thieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
Methyl thieno[3,2-b]pyridine-6-carboxylate is unique due to its specific ring fusion and the position of the carboxylate group. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
methyl thieno[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJQBKVEKQZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CS2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571923 | |
| Record name | Methyl thieno[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212571-01-2 | |
| Record name | Methyl thieno[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















